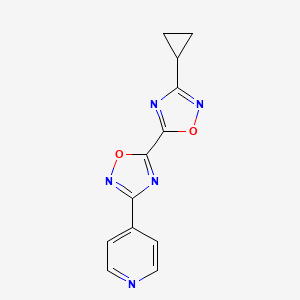![molecular formula C17H13F2N3O3S B2792321 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1421449-78-6](/img/structure/B2792321.png)
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Molecular Structure Analysis
The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Fungicidal Activity
This compound has shown promise as a succinate dehydrogenase (SDH) inhibitor . SDH is an attractive target for developing green fungicides to manage agricultural pathogens. The synthesized compound Ip —specifically, N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide—exhibited excellent fungicidal activity against Fusarium graminearum Schw (with an EC50 of 0.93 μg/mL). Notably, this activity surpassed that of commercial fungicides like thifluzamide and boscalid .
Plant Growth Promotion
In addition to its fungicidal properties, compound Ip has been found to stimulate the growth of wheat seedlings and Arabidopsis thaliana. It increases the biomass of treated plants. Preliminary studies suggest that Ip enhances nitrate reductase activity in plants, contributing to growth promotion .
Antitubercular Potential
While not directly related to the fungicidal activity, it’s worth noting that certain derivatives containing the 1,3,4-oxadiazol-3(2H)-yl moiety have been investigated for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives demonstrated activity against Mycobacterium tuberculosis and Mycobacterium bovis in vitro .
Cytotoxicity and Antitumor Effects
Although not directly related to the compound , other thiazole derivatives have exhibited cytotoxicity. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cells .
Future Directions
properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyl-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-21-4-2-3-11(15(21)23)16(24)25-10-7-22(8-10)17-20-14-12(19)5-9(18)6-13(14)26-17/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWDPANKFYWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

![2-chloro-3-[3-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]-8-methylquinoline](/img/structure/B2792246.png)
![2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)

![N-(1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2792252.png)

![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2792257.png)

